molecular formula C17H14N4O4 B11829142 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid CAS No. 2186700-19-4

2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11829142
CAS No.: 2186700-19-4
M. Wt: 338.32 g/mol
InChI Key: XYLTUJJJRPBHQW-UHFFFAOYSA-N
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Description

2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid is a complex organic compound with a molecular formula of C17H14N4O4. This compound is characterized by the presence of a pyrimidine ring, a pyridine ring, and an ethoxy group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups .

Scientific Research Applications

2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 5-Pyrimidinecarboxamide, 2- [5- [ (3-ethoxy-2-pyridinyl)oxy]-3-pyridinyl]-N- [ (3S)-tetrahydro-3-furanyl]

Uniqueness

Compared to similar compounds, 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid stands out due to its unique combination of functional groups and rings. This structural diversity allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

2186700-19-4

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H14N4O4/c1-2-24-14-4-3-5-19-16(14)25-13-6-11(7-18-10-13)15-20-8-12(9-21-15)17(22)23/h3-10H,2H2,1H3,(H,22,23)

InChI Key

XYLTUJJJRPBHQW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)O

Origin of Product

United States

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